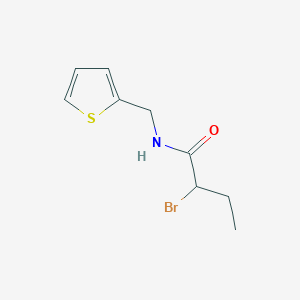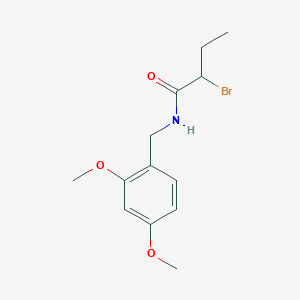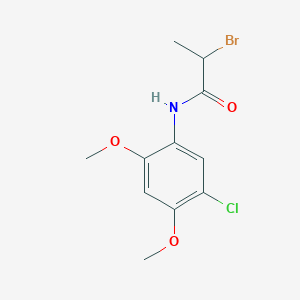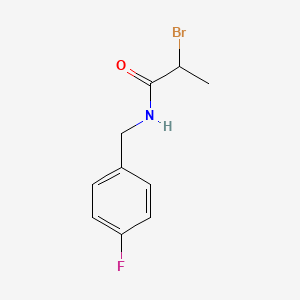![molecular formula C26H36Cl2N8O5 B1344603 (2R)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;dihydrochloride CAS No. 62354-56-7](/img/structure/B1344603.png)
(2R)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;dihydrochloride
Overview
Description
D-Pro-Phe-Arg-pNA is a colorimetric substrate for plasma kallikrein. Plasma kallikrein preferentially binds to and cleaves the D-Pro-Phe-Arg (PFR) peptide sequence to release p-nitroanilide (pNA), which can be quantified by colorimetric detection at 405 nm as a measure of plasma kallikrein activity.
Scientific Research Applications
Relevant Research Findings
Phenylpropanoids from Ephedra Sinica : A study identified new compounds of phenylpropanoids, providing insight into the structural elucidation and potential bioactive properties of complex molecules (Zhang et al., 2016). This research demonstrates the techniques used for the discovery and analysis of novel compounds, which may be relevant to understanding the broader implications of the compound .
Pharmacological Characterization of κ-Opioid Receptor Antagonists : Another study focused on the pharmacological characterization of novel compounds targeting opioid receptors (Grimwood et al., 2011). Although it does not specifically mention the compound you're interested in, it showcases the process of identifying and characterizing new drug candidates, including their potential therapeutic applications.
Synthesis and Antioxidant Activity of Pyrrolidine Derivatives : Research into the synthesis and antioxidant activity of novel pyrrolidine derivatives highlights the methods used to synthesize and evaluate the biological activities of new chemical entities (Tumosienė et al., 2019). This could provide a template for how the compound might be studied for its own unique properties.
properties
IUPAC Name |
(2R)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N8O5.2ClH/c27-26(28)30-15-5-9-21(24(36)31-18-10-12-19(13-11-18)34(38)39)32-25(37)22(16-17-6-2-1-3-7-17)33-23(35)20-8-4-14-29-20;;/h1-3,6-7,10-13,20-22,29H,4-5,8-9,14-16H2,(H,31,36)(H,32,37)(H,33,35)(H4,27,28,30);2*1H/t20-,21+,22+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOCUZJDBWPWPX-XZQQPLIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36Cl2N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



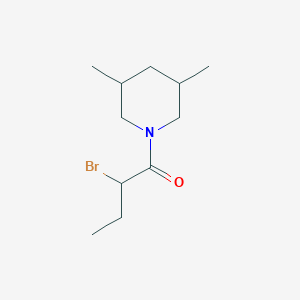







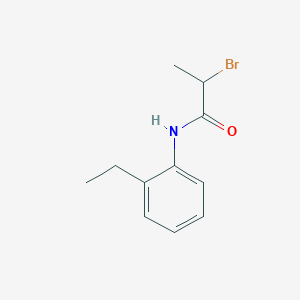
![2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide](/img/structure/B1344548.png)
